molecular formula C10H9IN2 B14694547 Quinoxaline, 2-(iodomethyl)-3-methyl- CAS No. 32601-96-0

Quinoxaline, 2-(iodomethyl)-3-methyl-

Cat. No.: B14694547
CAS No.: 32601-96-0
M. Wt: 284.10 g/mol
InChI Key: JTVWAQGOEUPFQG-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(iodomethyl)-3-methyl- is a derivative of quinoxaline, a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 2-(iodomethyl)-3-methyl- typically involves the iodination of a quinoxaline precursor. One common method is the reaction of 2-methyl-3-(chloromethyl)quinoxaline with sodium iodide in the presence of acetone. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with an iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(iodomethyl)-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a quinoxaline derivative with an amine group, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Quinoxaline, 2-(iodomethyl)-3-methyl- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(iodomethyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline, 2-(chloromethyl)-3-methyl-
  • Quinoxaline, 2-(bromomethyl)-3-methyl-
  • Quinoxaline, 2-(hydroxymethyl)-3-methyl-

Uniqueness

Quinoxaline, 2-(iodomethyl)-3-methyl- is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. Compared to its chloro- and bromo- counterparts, the iodo derivative often exhibits higher reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

32601-96-0

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

2-(iodomethyl)-3-methylquinoxaline

InChI

InChI=1S/C10H9IN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3

InChI Key

JTVWAQGOEUPFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CI

Origin of Product

United States

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